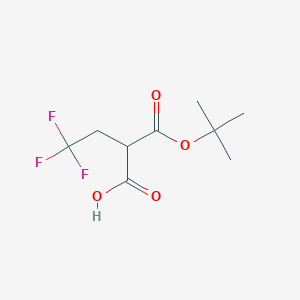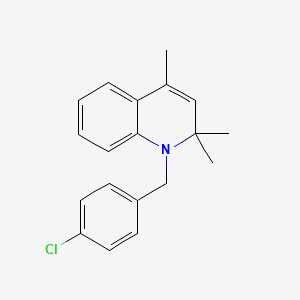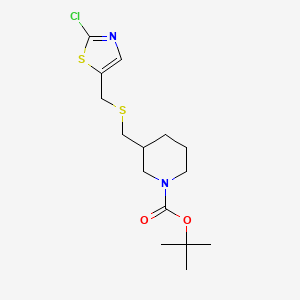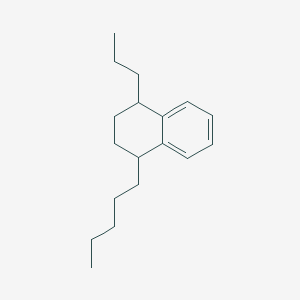
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C18H28 It is a derivative of tetrahydronaphthalene, characterized by the presence of pentyl and propyl substituents on the naphthalene ring
Métodos De Preparación
The synthesis of 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-pentyl-4-propylnaphthalene using a palladium or platinum catalyst under high pressure and temperature conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents replace hydrogen atoms.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions include various substituted naphthalenes and their derivatives.
Aplicaciones Científicas De Investigación
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane fluidity due to its hydrophobic nature.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a solvent and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular processes and signaling pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other tetrahydronaphthalene derivatives such as:
- 1-Butyl-4-pentyl-1,2,3,4-tetrahydronaphthalene
- 1-Pentyl-4-ethyl-1,2,3,4-tetrahydronaphthalene
These compounds share similar structural features but differ in the length and position of their alkyl substituents. The unique combination of pentyl and propyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications.
Propiedades
Número CAS |
61761-61-3 |
|---|---|
Fórmula molecular |
C18H28 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1-pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H28/c1-3-5-6-10-16-14-13-15(9-4-2)17-11-7-8-12-18(16)17/h7-8,11-12,15-16H,3-6,9-10,13-14H2,1-2H3 |
Clave InChI |
LODWQODKONKUMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(C2=CC=CC=C12)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


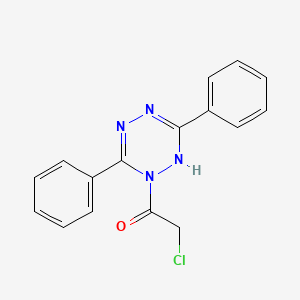
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
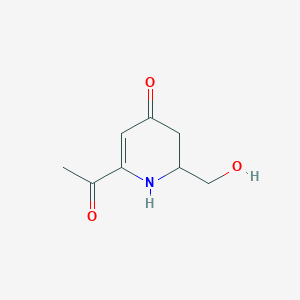
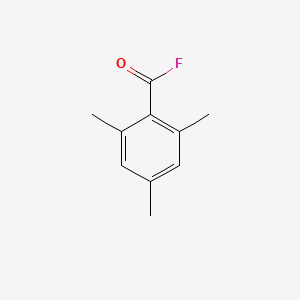
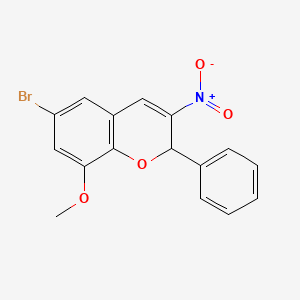

![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
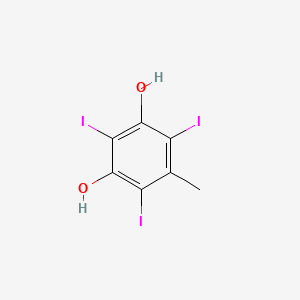
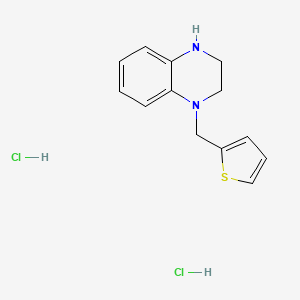
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)
